(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound classified within the phenethylamine family. It is characterized by a methoxy group attached to a phenyl ring and a methyl group on the alpha carbon of the amine. The compound's chiral nature is indicated by its (2S) configuration, which specifies the spatial arrangement of its atoms. This compound is also known for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology .
The synthesis of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically follows these steps:
Industrial production may involve continuous flow reactors to improve efficiency and yield.
The molecular formula of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is , with a molecular weight of approximately 179.26 g/mol. The InChI representation is:
The InChI Key for this compound is JXRFSKNSANGNGB-VIFPVBQESA-N, which provides a unique identifier for chemical substances in databases .
(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its properties for specific applications.
The mechanism of action for (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine primarily involves its interaction with neurotransmitter systems in the brain, particularly those related to dopamine and serotonin. The specific pathways through which this compound exerts its effects are still under investigation but may involve modulation of receptor activity or inhibition of reuptake mechanisms .
The physical properties of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine include:
These properties are essential for understanding the compound's behavior in biological systems.
(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific applications:
The ongoing research into this compound may lead to new insights into its utility in various scientific fields .
The stereocontrolled synthesis of (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine relies heavily on chiral auxiliary-mediated reductive amination and diastereomeric resolution. The Ellman tert-butanesulfinamide methodology serves as the predominant approach, where condensation of 3-(4-methoxyphenyl)-2-methylpropanal with (R)- or (S)-tert-butanesulfinamide generates chiral N-sulfinyl imines. Subsequent diastereoselective reduction using sodium borohydride or L-selectride achieves diastereomeric ratios exceeding 98:2 under optimized conditions. Acidic deprotection (2M HCl in methanol) then furnishes the enantiomerically pure (2S)-amine without racemization [6] [8].
Alternative resolution methods employ diastereomeric salt formation using chiral acids such as (R)-(-)-mandelic acid or L-tartaric acid. Kinetic resolution during enzymatic transamination represents another viable pathway, where immobilized transaminases selectively convert the undesired (2R)-enantiomer to the corresponding ketone, leaving the (2S)-isomer intact. This biocatalytic method achieves enantiomeric excess values >99% but suffers from lower atom economy due to 50% theoretical yield limitation [3] [6].
Table 1: Comparative Stereoselective Synthesis Methods
Method | Chiral Controller | Diastereomeric Ratio | Overall Yield | Enantiomeric Excess |
---|---|---|---|---|
Ellman sulfinamide reduction | (R)-tert-Butanesulfinamide | 98:2 | 78% | >99% |
Enzymatic resolution | Transaminase TA-101 | N/A | 42% | 99.2% |
Diastereomeric salt formation | (R)-(-)-Mandelic acid | 95:5 | 65% | 98.5% |
Transition-metal-catalyzed asymmetric hydrogenation constitutes the most atom-economical route to (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. Prochiral enamide precursors undergo hydrogenation using chiral Rh(I) or Ir(I) catalysts bearing phosphine ligands such as (S,S)-Et-DuPhos or (R)-BINAP. This methodology delivers the target amine with 94-97% enantiomeric excess at 50 bar H₂ pressure and 60°C, though catalyst loading (0.5-1 mol%) remains a cost consideration for industrial implementation [6] [8].
Organocatalytic approaches employing chiral phosphoric acids (e.g., TRIP) enable asymmetric reductive amination with Hantzsch ester as hydride donor. While avoiding transition metals, this method requires stoichiometric amounts of the organocatalyst to maintain high stereoselectivity (92-95% enantiomeric excess), limiting its scalability. Recent advances demonstrate that continuous flow systems enhance reaction efficiency by precisely controlling residence time and reagent stoichiometry, improving enantiomeric excess to 97% while reducing catalyst loading to 20 mol% [5] [8].
Table 2: Catalytic Asymmetric Synthesis Performance Metrics
Catalytic System | Ligand/Organocatalyst | Temperature (°C) | Enantiomeric Excess | Turnover Number |
---|---|---|---|---|
Rh/(R)-BINAP | (R)-BINAP | 60 | 97% | 850 |
Ir/(S,S)-Et-DuPhos | (S,S)-Et-DuPhos | 70 | 94% | 920 |
Chiral phosphoric acid (TRIP) | TRIP | 25 | 95% | 5* |
Transaminase TA-78/ketone substrate | Pyridoxal phosphate | 37 | >99% | N/A |
*Organocatalysts typically exhibit low turnover numbers compared to metal catalysts
Continuous flow technology enables scalable production of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine by integrating multiple synthetic steps within modular reactor configurations. A representative industrial process incorporates: 1) a fixed-bed enzyme reactor for transaminase-mediated amination, 2) a tubular hydrogenation reactor with immobilized Pd/C catalyst, and 3) continuous chiral separation via simulated moving bed chromatography. This integrated system achieves 85% overall yield with >99% enantiomeric excess at production rates of 5 kg/day, significantly outperforming batch processes in productivity and solvent efficiency [5].
Key advantages include precise residence time control for exothermic reduction steps and real-time process analytics for quality assurance. Enzyme immobilization in packed-bed reactors enhances transaminase stability, allowing continuous operation for >500 hours with <10% activity loss. Solvent consumption decreases by 60% compared to batch processing due to inline concentration and solvent recycling systems. These advancements address traditional scalability limitations in chiral amine synthesis while meeting stringent regulatory requirements for pharmaceutical intermediates [5] [7].
Table 3: Continuous Flow Process Performance Metrics
Process Parameter | Batch Reactor | Continuous Flow System | Improvement |
---|---|---|---|
Space-time yield (kg/m³·h) | 0.8 | 4.2 | 425% |
Solvent consumption (L/kg) | 120 | 45 | -62.5% |
Catalyst turnover frequency | 350 | 2100 | 500% |
Energy consumption (kWh/kg) | 85 | 32 | -62.3% |
Production capacity (kg/day) | 1.2 | 5.0 | 317% |
The synthetic pathways for (2S) and (2R) enantiomers exhibit fundamental divergences in chiral induction strategies and downstream applicability. The (2S)-enantiomer predominantly employs L-amino acid-derived chiral auxiliaries or enzymes, while (2R) synthesis utilizes D-enantiomers or mirror-image catalysts. Crucially, the (2S) configuration demonstrates significantly higher pharmacological relevance as evidenced by its enhanced binding affinity to central nervous system targets (Ki = 12 nM vs. 420 nM for (2R) at D3 dopamine receptors). This differential bioactivity drives the predominance of (2S)-synthesis in medicinal chemistry applications [5] [8].
Synthetic economics also favor the (2S)-enantiomer due to commercial availability of optimized (S)-selective transaminases and L-amino acid-derived resolving agents. The (2R)-enantiomer requires custom-synthesized D-amino acid derivatives, increasing raw material costs by 3-5 fold. However, stereodivergent synthesis using Ellman sulfinamide enables access to both enantiomers from common intermediates. The rearrangement step proceeds with inversion of configuration at the α-carbon, allowing strategic selection of sulfinamide enantiomers to dictate product stereochemistry. This approach achieves diastereomeric ratios >99:1 for both configurations, though additional steps increase synthetic complexity [6] [8].
Table 4: Comparative Analysis of Enantiomer Synthesis
Parameter | (2S)-Enantiomer | (2R)-Enantiomer | Significance |
---|---|---|---|
Preferred chiral source | L-amino acids, (R)-sulfinamide | D-amino acids, (S)-sulfinamide | Commercial availability |
Enzymatic efficiency | kcat/Kₘ = 420 M⁻¹s⁻¹ | kcat/Kₘ = 85 M⁻¹s⁻¹ | Kinetic advantage for (2S) |
Metal catalyst preference | Rh/(S)-Binapazine | Rh/(R)-Binapazine | Mirror-image systems |
Relative synthetic cost | 1.0x | 3.2-5.0x | Economic viability for (2S) |
Pharmacological relevance (Ki) | 12 nM (D3R) | 420 nM (D3R) | Therapeutic superiority of (2S) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: